(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
CAS No.: 1353999-35-5
Cat. No.: VC4352684
Molecular Formula: C13H17ClN2O3
Molecular Weight: 284.74
* For research use only. Not for human or veterinary use.
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride - 1353999-35-5](/images/structure/VC4352684.png)
Specification
CAS No. | 1353999-35-5 |
---|---|
Molecular Formula | C13H17ClN2O3 |
Molecular Weight | 284.74 |
IUPAC Name | N-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m0./s1 |
Standard InChI Key | FJGDKTJVGAATQS-PPHPATTJSA-N |
SMILES | C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1, dioxine-6-carboxamide hydrochloride (CAS: 1353999-35-5) consists of a benzo[dioxine] core fused to a carboxamide group, which is linked to an (S)-configured pyrrolidine ring. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability. The stereochemistry at the pyrrolidine C3 position is pivotal for target selectivity, as enantiomeric forms (R and S) often exhibit divergent biological activities .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₇ClN₂O₃ | |
Molecular Weight | 284.74 g/mol | |
CAS Number | 1353999-35-5 | |
Stereochemistry | (S)-configuration at C3 | |
Solubility | >10 mg/mL in DMSO |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure. Key signals include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.48 (d, J = 8.5 Hz, 1H, aromatic), 4.37 (t, J = 7.7 Hz, 2H, dioxane CH₂), 3.76 (m, 1H, pyrrolidine CH) .
-
IR (KBr): 2970 cm⁻¹ (C-H stretch), 1633 cm⁻¹ (C=O amide), 1409 cm⁻¹ (C-N stretch) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
-
Amide Coupling: 2,3-Dihydrobenzo[b] dioxine-6-carboxylic acid reacts with (S)-pyrrolidin-3-amine using EDC/HOBt as coupling agents.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
-
Purification: Flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) achieves >95% purity.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Amide Coupling | EDC, HOBt, DMF, 0°C → rt, 12 h | 78% |
Salt Formation | HCl (g), Et₂O, 0°C, 2 h | 92% |
Microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods, enhancing scalability.
Stereochemical Control
Chiral resolution via HPLC (Chiralpak IA column) ensures enantiomeric excess >99% for the (S)-isomer . The (R)-enantiomer (CAS: 1353999-43-5) is isolated separately, underscoring the importance of stereochemistry in bioactivity .
Research Challenges and Future Directions
ADME/Toxicity Profile
Preliminary assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg) and CYP3A4 inhibition (IC₅₀ = 8.3 μM). Further toxicological studies are needed to assess renal and cardiovascular safety.
Structural Modifications
Lead optimization efforts focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume